N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide
Description
N-[4-({4-[(2-Methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a sulfonylphenyl core linked to a piperazine moiety. The piperazine ring is further modified with a 2-methyl-4-quinolyl carbonyl group, distinguishing it from simpler N-phenylacetamide sulfonamides.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylquinoline-4-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C23H24N4O4S/c1-16-15-21(20-5-3-4-6-22(20)24-16)23(29)26-11-13-27(14-12-26)32(30,31)19-9-7-18(8-10-19)25-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,25,28) |
InChI Key |
BSFPJOWPRSDVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Components
The target molecule dissects into three primary intermediates:
-
2-Methyl-4-quinolyl carbonyl piperazine : Synthesized via Friedländer quinoline synthesis followed by piperazine acylation.
-
4-Sulfamoylphenylacetamide : Derived from sulfonation of 4-aminophenylacetamide.
-
Piperazine-sulfonyl linkage : Formed through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Critical disconnections prioritize the sulfonamide bond due to its thermodynamic stability, enabling late-stage functionalization.
Synthesis of 2-Methyl-4-quinolyl Carbonyl Piperazine
Friedländer Quinoline Synthesis
2-Methyl-4-quinolinecarboxylic acid is prepared via cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The crude acid is isolated in 78% yield after recrystallization from ethanol/water (3:1).
Acylation of Piperazine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with piperazine in dichloromethane (DCM) at 0°C. Triethylamine (3 equiv.) ensures efficient deprotonation, yielding 4-[(2-methyl-4-quinolyl)carbonyl]piperazine (92% purity by HPLC).
Preparation of 4-Sulfamoylphenylacetamide
Sulfonation of 4-Aminophenylacetamide
4-Aminophenylacetamide is sulfonated using chlorosulfonic acid (ClSO₃H) in DCM at −10°C to prevent over-sulfonation. Quenching with ice water followed by extraction with ethyl acetate affords the sulfonyl chloride intermediate (85% yield).
Amidation with Piperazine Derivative
The sulfonyl chloride reacts with 4-[(2-methyl-4-quinolyl)carbonyl]piperazine in tetrahydrofuran (THF) with 1M NaOH as the base. Stirring at room temperature for 12 hours yields N-[4-(sulfamoyl)phenyl]acetamide-piperazine-quinoline adduct (74% yield, mp 190–192°C).
Palladium-Catalyzed Coupling for Final Assembly
Buchwald-Hartwig Amination
A mixture of 4-iodo-N-methylbenzamide (1 equiv.), 4-[(2-methyl-4-quinolyl)carbonyl]piperazine (1.2 equiv.), cesium carbonate (2.5 equiv.), and Pd(dba)₂/XPhos (5 mol%) in tert-butanol is heated at 80°C under nitrogen for 24 hours. Purification via silica chromatography (ethyl acetate/hexanes) delivers the target compound in 86% yield (LC-MS: m/z 519 [M+H]⁺).
Optimization of Catalytic Systems
Comparative studies reveal XPhos as superior to DavePhos for electron-deficient aryl iodides, reducing side-product formation from 15% to <5%.
Alternative Synthetic Routes and Scalability
Reductive Amination Approach
4-Nitro-N-methylbenzamide is reduced using Zn/NH₄Cl in THF/MeOH (15 minutes, 86% yield), followed by sulfonation and coupling. This route avoids palladium catalysts but requires stringent temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group undergoes nucleophilic substitution reactions, particularly under alkaline conditions. This reactivity enables structural modifications for pharmacological optimization.
Hydrolysis of the Acetamide Moiety
The acetamide group is susceptible to hydrolysis, producing carboxylic acid derivatives under acidic or basic conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 6 hr | H₂O | Cleavage to form NH₂ and acetic acid |
| Basic hydrolysis | NaOH (4 M), ethanol, 70°C, 4 hr | - | Deprotection to primary amine |
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation and acylation reactions, often used to enhance solubility or biological targeting .
Quinoline Ring Modifications
The 2-methyl-4-quinolyl group undergoes electrophilic substitution and oxidation reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | - | Nitro group addition at C3/C8 positions |
| Halogenation | Cl₂, FeCl₃ (cat.), 25°C, 1 hr | - | Chlorination at quinoline ring |
Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions enable the introduction of complex substituents.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Phenylboronic acid | Biaryl formation at sulfonamide |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Aryl halides | C–N bond formation with amines |
Analytical Characterization
Reaction outcomes are confirmed via:
Scientific Research Applications
Anticancer Applications
Research has indicated that N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide exhibits potential anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Activity
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 12 |
| Colon Cancer (HCT116) | 15 |
| Lung Cancer (A549) | 18 |
These findings suggest that the compound may interfere with critical signaling pathways involved in tumor growth and survival, potentially leading to its use as a therapeutic agent in oncology.
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity. Research indicates that derivatives containing sulfonamide groups often exhibit effectiveness against various bacterial strains.
Antimicrobial Activity Assessment
In vitro studies evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
These results indicate that the compound could be developed as a novel antimicrobial agent, addressing the growing concern of antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. The compound's ability to inhibit cyclooxygenase enzymes suggests it may provide therapeutic benefits in inflammatory conditions.
Inhibition Assays
The following data summarizes the inhibition potency against cyclooxygenase enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 20 |
| COX-2 | 22 |
These findings support the hypothesis that this compound could be beneficial in treating diseases characterized by inflammation, such as arthritis or chronic inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The piperazine ring can interact with various receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazino Sulfonyl Phenyl Acetamides
Pharmacological Activity
- Analgesic Activity: Compound 35 (Ev1) demonstrates efficacy against inflammatory pain, likely due to the 4-methylpiperazine group’s balance of lipophilicity and solubility . The target compound’s quinolyl group may alter CNS penetration or receptor selectivity.
- Antimicrobial Potential: Quinolone derivatives (e.g., 5b in Ev2) exhibit broad-spectrum antibacterial activity via DNA gyrase inhibition .
- Kinase Inhibition: Compounds with trifluoromethylbenzoyl groups (Ev3) show enhanced binding to kinase ATP pockets due to electron-withdrawing effects .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Solubility |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₅N₅O₄S | 487.55 | ~3.5 | Low (hydrophobic substituent) |
| Compound 35 (Ev1) | C₁₃H₁₉N₃O₃S | 297.37 | ~1.2 | Moderate |
| Compound 9a (Ev3) | C₂₃H₂₀F₃N₅O₃S | 523.49 | ~2.8 | Low |
| N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (Ev17) | C₂₀H₂₂FN₃O₃S | 403.47 | ~2.5 | Moderate |
- Synthetic Complexity: Introducing the quinolyl carbonyl (as in Ev2’s aroyl chloride coupling) may require optimized reaction conditions to avoid side reactions .
Clinical and Preclinical Implications
- Structural Advantages: The quinolyl group’s bulk may enhance target specificity but could limit bioavailability. Prodrug strategies or formulation adjustments (e.g., nanocrystals) may be necessary.
- Contradictions: While methylpiperazine (Ev1) improves analgesia, bulkier groups like quinolyl might shift activity toward other targets (e.g., kinases or antimicrobials).
Q & A
Q. What are the recommended synthetic routes for N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Sulfonylation of 4-aminophenylacetamide with piperazine derivatives (e.g., 4-methylpiperazine) using sulfonyl chloride intermediates. (ii) Coupling the resulting sulfonamide intermediate with 2-methyl-4-quinolinecarboxylic acid via a carbodiimide-mediated amidation reaction. Key parameters include temperature control (e.g., 0–5°C during sulfonylation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires stoichiometric balancing of reactive groups .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (amide and quinoline carbonyl groups) and sulfonamide (S=O) stretches at ~1150–1350 cm⁻¹.
- NMR : ¹H-NMR should resolve aromatic protons (δ 7.0–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–2.0 ppm). ¹³C-NMR should confirm the quinoline carbonyl (~170 ppm) and sulfonamide sulfur connectivity.
- Melting Point : Compare observed values (e.g., 142–144°C) with literature data to verify purity .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antinociceptive Activity : Use the carrageenan-induced hypernociception model in rodents, comparing efficacy to reference standards (e.g., paracetamol).
- Anti-inflammatory Screening : Measure TNF-α or IL-6 inhibition in macrophage cell lines (IC₅₀ determination).
- Receptor Binding Studies : Radioligand displacement assays for opioid or serotonin receptors, given the piperazine-sulfonamide pharmacophore .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB).
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the quinoline methyl group or piperazine N-demethylation could reduce activity.
- Dose-Response Refinement : Adjust in vivo dosing regimens based on pharmacokinetic half-life (e.g., q.d. vs. b.i.d. administration) .
Q. What structural modifications could enhance target selectivity?
- Methodological Answer : Focus on SAR-driven modifications:
- Piperazine Substituents : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to modulate receptor steric interactions.
- Quinoline Optimization : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance π-π stacking with hydrophobic receptor pockets.
- Sulfonamide Linker : Replace sulfonyl with carbonyl to reduce polarity and improve CNS penetration. Validate modifications via molecular docking (e.g., AutoDock Vina) .
Q. How can conflicting cytotoxicity data across cell lines be addressed?
- Methodological Answer : Contradictions may stem from cell-specific uptake or off-target effects. Mitigation steps:
- Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify aberrant signaling pathways.
- Redox Activity Assays : Measure ROS generation (e.g., DCFH-DA assay) to rule out nonspecific oxidative stress.
- Isoform-Specific Inhibition : Test against kinase panels (e.g., Eurofins KinaseProfiler) if kinase off-target activity is suspected .
Q. What computational methods aid in predicting metabolic pathways?
- Methodological Answer : Use in silico tools such as:
- CYP450 Metabolism Prediction : Software like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., quinoline methyl oxidation).
- Molecular Dynamics Simulations : Analyze binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to predict dominant metabolic routes.
- QSAR Modeling : Corporate logP and polar surface area to predict phase II conjugation (e.g., glucuronidation) .
Data Contradiction and Optimization
Q. How should researchers interpret conflicting solubility data in different solvents?
- Methodological Answer : Solubility variability often reflects solvent polarity and hydrogen-bonding capacity.
- Experimental Refinement : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo formulations).
- Co-solvency Approaches : Blend solvents (e.g., ethanol-water mixtures) to enhance solubility while maintaining biocompatibility.
- Solid-State Analysis : Perform X-ray crystallography or DSC to detect polymorphic forms affecting solubility .
Q. What strategies validate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/Base Hydrolysis : Incubate at pH 1–2 (HCl) and pH 12–13 (NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV.
- Oxidative Stress Testing : Expose to 3% H₂O₂ and analyze for sulfoxide or quinoline N-oxide byproducts.
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess light sensitivity .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer : Optimize reaction parameters systematically:
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield.
- In-line Purification : Employ automated flash chromatography (e.g., Biotage Isolera) for consistent purity ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
